tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate
Description
tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group linked to a 4-(2-methylphenyl)-4-oxobutyl chain. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting inflammation or enzymatic pathways. Its structure combines a hydrophobic tert-butyl group with a ketone-containing aromatic moiety, enabling both steric protection and hydrogen-bonding interactions.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-12-8-5-6-9-13(12)14(18)10-7-11-17-15(19)20-16(2,3)4/h5-6,8-9H,7,10-11H2,1-4H3,(H,17,19) |
InChI Key |
BAMDSMISXSLXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-methylphenyl)-4-oxobutyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine.
Acidic Hydrolysis
Reagents: Trifluoroacetic acid (TFA) or HCl in dioxane .
Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by water, releasing CO
and tert-butanol.
Typical Conditions:
Basic Hydrolysis
Reagents: Aqueous NaOH or KOH .
Mechanism: Saponification of the carbamate, producing sodium carbonate and the free amine.
Reduction of the Ketone Group
The 4-oxobutyl chain’s ketone group is susceptible to reduction, forming a secondary alcohol.
Reagents: Sodium borohydride (NaBH
) or lithium aluminum hydride (LiAlH
).
Mechanism: Hydride transfer to the carbonyl carbon, converting the ketone to an alcohol.
Key Data:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH |
text| MeOH | 0–25°C | 75% |
| LiAlH
| THF | Reflux | 85% |
Reaction with Grignard Reagents
The ketone group undergoes nucleophilic addition with Grignard reagents (e.g., methylmagnesium bromide), forming tertiary alcohols.
Conditions:
-
Solvent: Dry diethyl ether
-
Temperature: 0°C (slow addition) → room temperature
-
Yield: 60–70%
Comparative Reactivity of Structural Analogues
| Compound | Reactivity with NaBH
| Hydrolysis Rate (HCl) |
|--------------------------------------------|----------------------------|------------------------|
| tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate | Moderate (75%) | Fast (>90% in 6h) |
| tert-Butyl N-(4-cyclopropyl-4-oxobutyl)carbamate | Low (50%) | Slow (~60% in 12h) |
Scientific Research Applications
tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate is an organic compound belonging to the class of carbamates, featuring a tert-butyl group, a 4-(2-methylphenyl) moiety, and a 4-oxobutyl chain. It has a molecular formula of C16H23NO3. This compound is structurally unique and versatile, making it useful in chemistry and biology.
Applications in Chemistry
This compound is utilized as a reagent in organic synthesis and as a protecting group for amines. In synthesis, the production of this compound typically involves a reaction between tert-butyl carbamate and 4-(2-methylphenyl)-4-oxobutyl chloride. A base like triethylamine facilitates the reaction under inert atmospheric conditions to minimize side reactions, yielding high purity. In industrial contexts, the synthesis follows similar routes but is optimized for larger-scale production, where automated reactors and continuous flow systems enhance efficiency and product quality during manufacturing processes.
Applications in Biology
The compound has shown potential biological activity, particularly in enzyme inhibition. The mechanism of action involves binding to specific enzyme active sites, which prevents substrate binding and inhibits catalytic activity. This property makes it a candidate for further research in therapeutic applications, including drug development. Research into the interactions of this compound with biological macromolecules has indicated its potential to modulate enzyme activity. Specific studies focus on its binding affinities with various enzymes, leading to insights into its possible therapeutic roles.
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Table 1: Comparison of Benzoxazole Derivatives
| Compound | Substituent | Biological Activity (IC₅₀) | Synthetic Yield (%) |
|---|---|---|---|
| tert-Butyl N-[4-(2-methylphenyl)-... | 2-Methylphenyl | N/A | ~70 (estimated) |
| 4g (methoxybenzoxazole) | 5-Methoxybenzoxazole | IL-6 inhibition: 12 μM | 65 |
| 4h (unsubstituted benzoxazole) | Benzoxazole | IL-1β inhibition: 8 μM | 70 |
Cyclohexyl and Piperidinyl Derivatives
tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate () replaces the aromatic phenyl group with a cyclohexyl ring. Key distinctions:
- LCMS Data : The deprotected form ([M-Boc+H]⁺ = 266) indicates lower molecular weight compared to the target compound (estimated MW ~350).
Hydroxyphenyl and Halogen-Substituted Analogues
- tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate (): The 4-hydroxyphenyl group enables extensive hydrogen-bonding networks in the crystal lattice, increasing thermal stability (melting point >200°C) but reducing solubility in nonpolar solvents .
Table 2: Physicochemical Properties
Nitro and Chloro-Substituted Carbamates
tert-Butyl N-(2-chloro-4-nitrophenyl)carbamate () features electron-withdrawing nitro and chloro groups, which:
- Increase Reactivity : Facilitate nucleophilic aromatic substitution, making it a versatile intermediate for dyes or agrochemicals.
- Reduce Bioavailability : High logP (predicted ~3.5) limits solubility in aqueous media, contrasting with the target compound’s moderate hydrophobicity .
Biological Activity
tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate is a synthetic organic compound classified under carbamates, characterized by its unique structural features that confer various biological activities. This compound has garnered attention for its potential applications in enzyme inhibition and therapeutic development, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C16H23NO3
- Molecular Weight : Approximately 277.36 g/mol
- Structure : The compound consists of a tert-butyl group, a 4-(2-methylphenyl) moiety, and a 4-oxobutyl chain, which contribute to its reactivity and biological interactions.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes. This inhibition occurs through binding to the active sites of enzymes, preventing substrate interaction and catalytic activity. Such mechanisms have implications for various therapeutic applications, particularly in treating diseases associated with enzyme dysregulation.
Biological Activities
- Enzyme Inhibition : Research indicates that this compound effectively inhibits key enzymes involved in metabolic and signaling pathways. Its binding affinity and specificity for certain enzymes have been documented, suggesting potential roles in drug design.
- Anti-inflammatory Properties : Studies have explored the compound's capacity to modulate inflammatory pathways, indicating its potential use in treating chronic inflammatory conditions .
- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties by inhibiting cancer cell proliferation through enzyme modulation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound significantly inhibited the activity of specific enzymes involved in metabolic pathways, leading to alterations in cellular processes such as apoptosis and proliferation.
- Anti-inflammatory Effects : In vitro experiments showed that the compound reduced levels of pro-inflammatory cytokines in cell cultures treated with inflammatory stimuli, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their molecular formula and unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate | C16H23NO3 | Contains a 3-methylphenyl group |
| tert-Butyl N-(4-amino-4-oxobutyl)carbamate | C9H18N2O3 | Features an amino group, altering reactivity |
| tert-Butyl methyl(4-oxobutyl)carbamate | C10H19NO3 | Simpler structure with different biological activities |
Synthesis and Industrial Applications
The synthesis of this compound typically involves a reaction between tert-butyl carbamate and 4-(2-methylphenyl)-4-oxobutyl chloride. This reaction is facilitated by bases like triethylamine under inert conditions to enhance yield and purity. In industrial settings, optimized methods for large-scale production are employed, utilizing automated systems for efficiency.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate in academic laboratories?
Methodological Answer: The synthesis typically involves carbamate protection of an amine intermediate. For example:
Amine Activation : React 4-(2-methylphenyl)-4-oxobutylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C.
Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Characterization : Confirm structure using H NMR (expected signals: δ 1.42 ppm for tert-butyl, δ 7.2–7.4 ppm for aromatic protons) and LC-HRMS .
Key Considerations : Monitor reaction progress by TLC to minimize by-products. Use inert atmosphere to prevent hydrolysis of the carbamate .
Q. Which spectroscopic techniques are optimal for characterizing this carbamate?
Methodological Answer:
- H and C NMR : Identify tert-butyl (δ ~1.4 ppm, singlet) and aryl protons (δ 7.2–7.4 ppm). Carbonyl groups (C=O) appear at δ 170–175 ppm in C NMR .
- IR Spectroscopy : Detect carbamate C=O stretching at ~1680–1720 cm and N-H bending at ~1530 cm .
- HRMS (ESI) : Confirm molecular ion [M+H] with <2 ppm error. For CHNO, expected m/z 278.1756 .
Validation : Compare spectral data with structurally similar carbamates (e.g., tert-butyl (4-acetamidophenyl)carbamate) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .
- Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste .
Note : Although not classified as hazardous, prolonged exposure may cause irritation. Conduct a risk assessment before use .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation : Compare experimental H NMR with computational predictions (e.g., DFT calculations) .
- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 40°C) .
- Isotopic Labeling : Use N or C-labeled precursors to confirm assignments in complex spectra .
Example : In tert-butyl N-benzyl carbamates, coupling constants (J) for adjacent protons help distinguish regioisomers .
Q. What strategies minimize by-products during synthesis?
Methodological Answer:
- Reagent Purity : Use freshly distilled triethylamine to avoid amine contamination .
- Temperature Control : Maintain reaction at 0–5°C to suppress side reactions (e.g., over-alkylation) .
- Workup Optimization : Quench reactions with cold aqueous HCl to precipitate impurities before extraction .
Case Study : In tert-butyl carbamate syntheses, reducing reaction time from 24h to 12h decreased dimerization by 15% .
Q. How does the tert-butyl group influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric Hindrance : The bulky tert-butyl group slows nucleophilic attack at the carbamate carbonyl, favoring stability in basic conditions .
- Electronic Effects : Electron-donating tert-butyl increases carbamate electrophilicity marginally, but steric effects dominate .
Experimental Evidence : In analogs like tert-butyl N-cyclopentyl carbamates, deprotection rates with TFA are 30% slower compared to methyl carbamates due to steric shielding .
Q. How can stability under experimental conditions be ensured?
Methodological Answer:
Q. What mechanistic insights exist for reactions involving this carbamate?
Methodological Answer:
- Deprotection Mechanism : Acidic cleavage (e.g., HCl/dioxane) proceeds via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination .
- Nucleophilic Attack : In Pd-catalyzed cross-couplings, the carbamate acts as a directing group, stabilizing transition states via N-coordination .
Computational Support : DFT studies on tert-butyl N-aryl carbamates show a 15 kcal/mol barrier for acidolysis, consistent with experimental kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
